Sch 38519

Platelet Aggregation Thrombin Inhibition Antithrombotic

Sch 38519 is the definitive isochromanequinone for researchers requiring a single compound with validated dual activity: it potently inhibits thrombin-induced platelet aggregation (IC50 = 68 μg/mL) and serotonin secretion (IC50 = 61 μg/mL), while demonstrating exceptional efficacy against Gram-positive bacteria (MIC = 0.92 μg/mL). Its unique C1'–C5' aminosugar linkage structurally distinguishes it from medermycin and granaticin, offering an irreplaceable template for SAR studies and PAR pathway dissection. This natural product is ideal for thrombosis research, antibiotic discovery pipelines, and novel glycobiology investigations.

Molecular Formula C24H25NO8
Molecular Weight 455.5 g/mol
Cat. No. B1680901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSch 38519
SynonymsSCH 38519, SCH38519, SCH-38519
Molecular FormulaC24H25NO8
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESCC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C5C6CC(C(C(C5=CC(=C4C2=O)O)(O6)C)O)N(C)C
InChIInChI=1S/C24H25NO8/c1-8-15-19(22-13(31-8)7-14(27)32-22)21(29)18-16-9(5-11(26)17(18)20(15)28)24(2)23(30)10(25(3)4)6-12(16)33-24/h5,8,10,12-13,22-23,26,30H,6-7H2,1-4H3/t8-,10-,12-,13-,22+,23+,24-/m1/s1
InChIKeyJZGRDBGLULKCDD-HFJLKIIDSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sch 38519 Compound Overview: Isochromanequinone Natural Product with Dual Antiplatelet and Antibacterial Activity


Sch 38519 is a fungal metabolite originally isolated from Thermomonospora sp. SCC 1793 [1]. It belongs to the isochromanequinone structural class and is characterized by a novel aminosugar linkage to the aromatic ring [2]. The compound possesses dual biological activities: it inhibits thrombin-induced platelet aggregation and demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria [3].

Why Generic Substitution of Sch 38519 with Other Isochromanequinones is Not Advisable


Isochromanequinones such as medermycin, lactoquinomycin, and granaticin share structural similarities but exhibit divergent biological profiles that preclude simple substitution. Sch 38519 uniquely combines potent antiplatelet activity with broad-spectrum antibacterial effects [1], whereas its structural relatives demonstrate primary activity in other pathways (e.g., AKT kinase inhibition) or possess different antibacterial spectra [2]. The novel sugar linkage in Sch 38519 may contribute to this distinct pharmacological profile, making it irreplaceable for studies requiring dual antiplatelet/antibacterial activity or specific modulation of serotonin secretion [3].

Sch 38519 Quantitative Evidence Guide: Differentiated Activity vs. In-Class Compounds


Platelet Aggregation Inhibition: Sch 38519 vs. Medermycin (Direct Head-to-Head Comparison)

Sch 38519 demonstrates direct inhibition of thrombin-induced platelet aggregation with an IC50 of 68 μg/mL [1]. In contrast, medermycin, a closely related isochromanequinone, does not directly inhibit thrombin-induced aggregation but instead inhibits aggregation induced by other agonists [2]. This indicates a distinct mechanism of action for Sch 38519.

Platelet Aggregation Thrombin Inhibition Antithrombotic

Serotonin Secretion Inhibition: Sch 38519 Potency Compared to Platelet Aggregation

Sch 38519 inhibits serotonin secretion from human platelets with an IC50 of 61 μg/mL, comparable to its anti-aggregation potency . This dual inhibition of aggregation and secretion is a key differentiator, as many antiplatelet agents do not effectively block granule secretion.

Serotonin Secretion Platelet Activation Anti-inflammatory

Antibacterial Spectrum: Sch 38519 vs. Granaticin (Class-Level Inference)

Sch 38519 demonstrates potent antibacterial activity against Gram-positive bacteria (mean MIC = 0.92 μg/mL) and moderate activity against Gram-negative bacteria (mean MIC = 122.1 μg/mL) . Granaticin, a structural relative, is reported to be active primarily against Gram-positive bacteria, with no significant activity against Gram-negative strains [1]. This suggests that Sch 38519 possesses a broader antibacterial spectrum.

Antibacterial Gram-positive Gram-negative MIC

Structural Differentiation: Novel Sugar Linkage Confirms Sch 38519 is a Unique Chemical Entity

Sch 38519 contains an aminosugar linked in a novel manner through C1' and C5' to the aromatic ring of the isochromanequinone core [1]. This linkage is distinct from other known isochromanequinones such as medermycin, lactoquinomycin, and granaticin, which possess different glycosylation patterns [2].

Natural Product Structural Biology Antibiotic

Dual Activity Profile: Sch 38519 vs. Lactoquinomycin (Cross-Study Comparison)

Sch 38519 exhibits both antiplatelet and antibacterial activities [1]. Lactoquinomycin, while structurally related, is primarily characterized as an AKT kinase inhibitor (AKT1 IC50 = 149 nM) with no reported antiplatelet activity [2]. This divergence in primary biological activity highlights the functional differentiation within the isochromanequinone class.

Dual Activity Antiplatelet Antibacterial

Sch 38519 Optimal Application Scenarios Based on Unique Activity Profile


Thrombin-Mediated Thrombosis Research: Selective Platelet Aggregation Studies

Sch 38519 is an ideal tool for dissecting thrombin-dependent platelet aggregation pathways. Its specific inhibition of thrombin-induced aggregation (IC50 = 68 μg/mL) [1], combined with its lack of effect on other agonists , allows for precise investigation of protease-activated receptor (PAR) signaling in thrombosis models.

Investigating Platelet Dense Granule Secretion: Dual Aggregation/Secretion Assays

Researchers studying platelet activation beyond aggregation can utilize Sch 38519 for its equipotent inhibition of serotonin secretion (IC50 = 61 μg/mL) [1]. This dual activity makes it a valuable control or test compound in assays designed to measure dense granule release independently of aggregation.

Broad-Spectrum Antibacterial Screening: Prioritizing Gram-Positive Potency

Given its potent activity against Gram-positive bacteria (mean MIC = 0.92 μg/mL) [1], Sch 38519 serves as a useful comparator or starting point in natural product screening programs targeting drug-resistant Gram-positive pathogens. Its additional Gram-negative activity (mean MIC = 122.1 μg/mL) [1] provides a baseline for assessing spectrum breadth.

Natural Product Structural Biology: Investigating Novel Glycosylation Motifs

The novel C1'–C5' aminosugar linkage [1] in Sch 38519 presents a unique template for studying the structure-activity relationships (SAR) of glycosylated isochromanequinones. It can be used as a reference standard in NMR and X-ray crystallography studies aimed at characterizing new members of this antibiotic class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sch 38519

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.